
Phosphoric acid, dibutyl 2-piperidinoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, dibutyl 2-piperidinoethyl ester, also known as PBPE, is a chemical compound that has been widely used in scientific research. PBPE is a type of phospholipid that is commonly used as a surfactant and emulsifier in various applications. PBPE is a white to off-white powder that is soluble in water and ethanol.
Mécanisme D'action
Phosphoric acid, dibutyl 2-piperidinoethyl ester acts as a surfactant and emulsifier by reducing the surface tension of liquids and promoting the formation of stable emulsions. Phosphoric acid, dibutyl 2-piperidinoethyl ester is also known to interact with cell membranes, which can affect the permeability and fluidity of the membrane.
Biochemical and Physiological Effects:
Phosphoric acid, dibutyl 2-piperidinoethyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the stability of liposomes and microemulsions, which can improve their effectiveness as drug delivery systems. Phosphoric acid, dibutyl 2-piperidinoethyl ester has also been shown to affect the permeability and fluidity of cell membranes, which can affect the function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Phosphoric acid, dibutyl 2-piperidinoethyl ester in lab experiments is its ability to stabilize liposomes and microemulsions, which can improve the effectiveness of drug delivery systems. Phosphoric acid, dibutyl 2-piperidinoethyl ester is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, Phosphoric acid, dibutyl 2-piperidinoethyl ester can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on Phosphoric acid, dibutyl 2-piperidinoethyl ester. One area of research is the development of new drug delivery systems using Phosphoric acid, dibutyl 2-piperidinoethyl ester. Another area of research is the investigation of Phosphoric acid, dibutyl 2-piperidinoethyl ester's effects on cell membranes and its potential use in treating diseases that affect cell membrane function. Additionally, research could be conducted on the toxicity of Phosphoric acid, dibutyl 2-piperidinoethyl ester and ways to mitigate its potential negative effects.
Méthodes De Synthèse
Phosphoric acid, dibutyl 2-piperidinoethyl ester is synthesized through a reaction between dibutylamine and 2-piperidinoethanol with phosphorus oxychloride. The reaction results in the formation of Phosphoric acid, dibutyl 2-piperidinoethyl ester, which can be purified through recrystallization.
Applications De Recherche Scientifique
Phosphoric acid, dibutyl 2-piperidinoethyl ester has been widely used in scientific research as a surfactant and emulsifier. It has been used in the preparation of liposomes, which are commonly used as drug delivery systems. Phosphoric acid, dibutyl 2-piperidinoethyl ester has also been used in the preparation of microemulsions, which are used in various applications, including drug delivery, cosmetics, and food.
Propriétés
Numéro CAS |
17875-15-9 |
|---|---|
Nom du produit |
Phosphoric acid, dibutyl 2-piperidinoethyl ester |
Formule moléculaire |
C15H32NO4P |
Poids moléculaire |
321.39 g/mol |
Nom IUPAC |
dibutyl 2-piperidin-1-ylethyl phosphate |
InChI |
InChI=1S/C15H32NO4P/c1-3-5-13-18-21(17,19-14-6-4-2)20-15-12-16-10-8-7-9-11-16/h3-15H2,1-2H3 |
Clé InChI |
VIBDOPJSVIALMP-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OCCN1CCCCC1 |
SMILES canonique |
CCCCOP(=O)(OCCCC)OCCN1CCCCC1 |
Autres numéros CAS |
17875-15-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




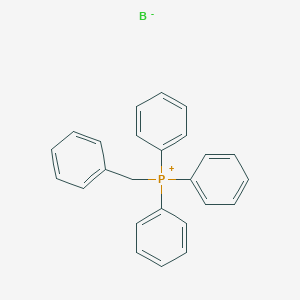
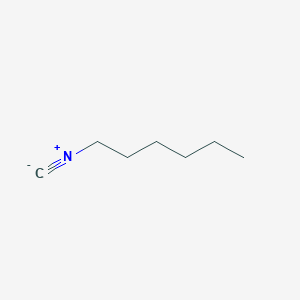
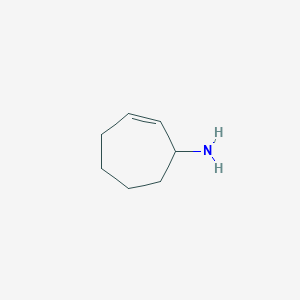
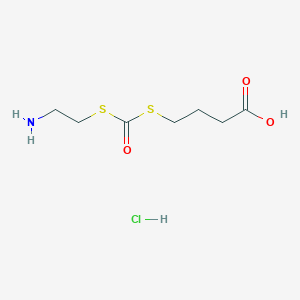
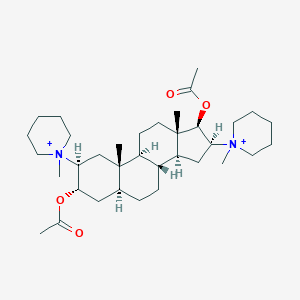
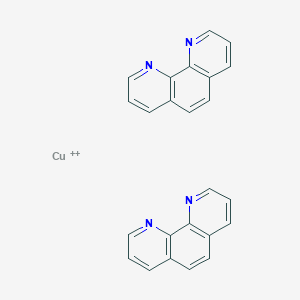
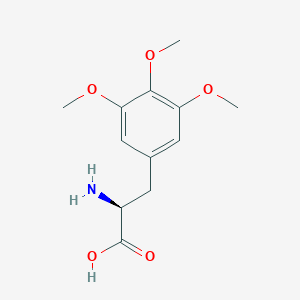
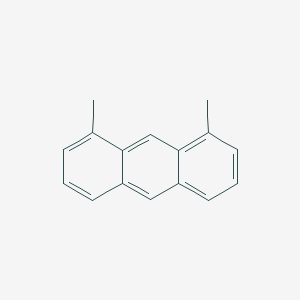
![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)



![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)